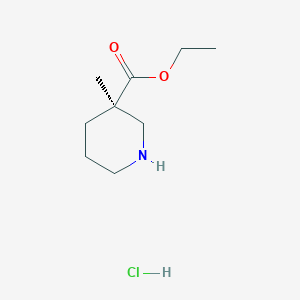

(R)-3-甲基-哌啶-3-羧酸乙酯盐酸盐

描述

“®-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride” is an ester. Esters are a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . They are commonly prepared by the reaction of carboxylic acids and alcohols in the presence of hydrochloric acid or sulfuric acid, a process called esterification . The ester likely shares these general characteristics.

Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .

Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group adjacent to an ether group . The ester is named the opposite way around from the way the formula is written. The “ethanoate” bit comes from ethanoic acid. The “ethyl” bit comes from the ethyl group replacing the hydrogen .

Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .

Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

科学研究应用

Here is a comprehensive analysis of the scientific research applications of “®-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride”, focusing on six unique applications:

Analytical Chemistry

It may serve as a standard or reagent in analytical methods, aiding in the detection and quantification of various substances.

Each application area leverages the unique chemical properties of piperidine derivatives, and while this analysis is based on general knowledge of piperidine applications , specific research may reveal more tailored uses for “®-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride”.

作用机制

Target of Action

Esters, in general, are known to interact with various enzymes and receptors in the body, depending on their structure and functional groups .

Mode of Action

The compound, being an ester, undergoes hydrolysis, a common reaction for esters. Hydrolysis is a reaction with water, where the ester bond is split, forming a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst .

Biochemical Pathways

The hydrolysis of ®-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride can affect various biochemical pathways. The specific pathways and their downstream effects depend on the resulting carboxylic acid and alcohol. These products can participate in various metabolic processes, potentially influencing energy production, lipid metabolism, and other cellular functions .

Pharmacokinetics

Carboxylic acids, in general, are known to have specific charge-charge interactions and are often critical for the binding of agents to their targets . The carboxylic acid functional group adds to the hydrophilicity of the drug as well as to its polarity, which may impede the bioavailability .

Result of Action

The hydrolysis of ®-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride results in the formation of a carboxylic acid and an alcohol . These products can participate in various biochemical reactions and pathways, potentially influencing cellular functions .

Action Environment

The action of ®-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride, like other esters, can be influenced by environmental factors such as pH and temperature . The hydrolysis reaction is catalyzed by either an acid or a base, and the rate of reaction can be influenced by the concentration of the acid or base and the temperature of the environment .

未来方向

A series of amino acid methyl ester hydrochlorides were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is not only compatible with natural amino acids, but also with other aromatic and aliphatic amino acids . This suggests potential future directions in the synthesis and application of similar compounds.

属性

IUPAC Name |

ethyl (3R)-3-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)5-4-6-10-7-9;/h10H,3-7H2,1-2H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAHPPZMOMRABY-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(CCCNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

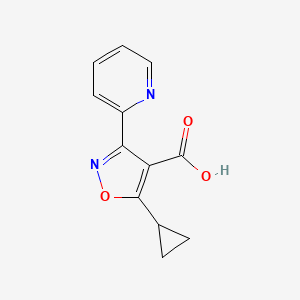

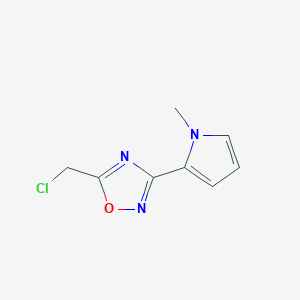

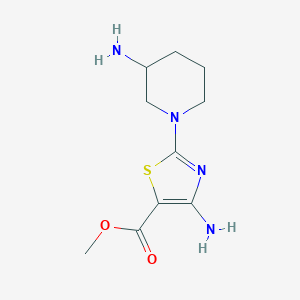

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434391.png)

![4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434392.png)

![6-methyl-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434396.png)

![3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1434398.png)

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride](/img/structure/B1434402.png)

![N-methyl-1-(7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434404.png)

![1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1434410.png)

![N-(2-methoxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434413.png)